3-cyclohexyl-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea
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Overview
Description
N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA is a complex organic compound with a unique structure that includes a cyclohexyl group, a furyl group, and a thiazolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA involves multiple steps. The starting materials typically include cyclohexylamine, furfural, and thiosemicarbazide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. The synthesis can be summarized in the following steps:
Formation of the Schiff base: Cyclohexylamine reacts with furfural to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiosemicarbazide to form the thiazolan ring.
Hydroxyurea formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA: shares similarities with other thiazolan and hydroxyurea derivatives.
Thiazolan derivatives: Compounds with similar thiazolan rings but different substituents.
Hydroxyurea derivatives: Compounds with hydroxyurea groups but different ring structures.
Uniqueness
The uniqueness of N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H24N4O3S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-cyclohexyl-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H24N4O3S2/c1-17(2)14(21(23)15(22)19-12-7-4-3-5-8-12)20(16(25)26-17)18-11-13-9-6-10-24-13/h6,9-12,14,23H,3-5,7-8H2,1-2H3,(H,19,22)/b18-11+ |
InChI Key |
VJLIDELXUVYMRG-WOJGMQOQSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3CCCCC3)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3CCCCC3)O)C |
Origin of Product |
United States |
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